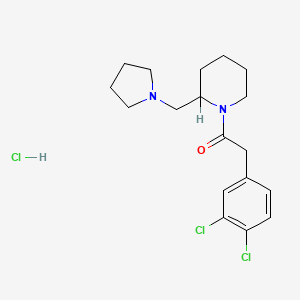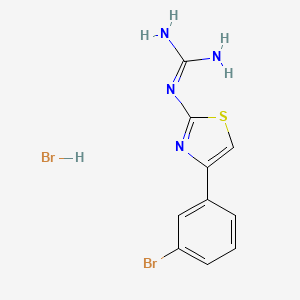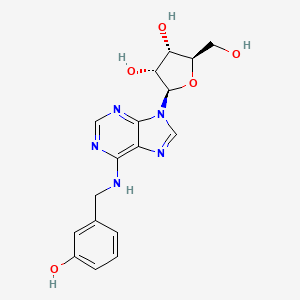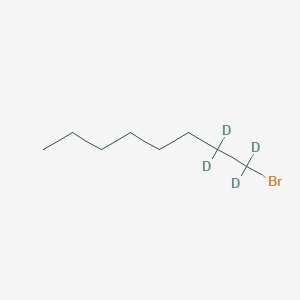
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is a synthetic analog of Vitamin D3, designed to exhibit specific biological activities. This compound is characterized by the presence of a hydroxyphenyl group, which imparts unique chemical and biological properties. It is of significant interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the hydroxyphenyl group and the formation of the pentanor structure. Common synthetic routes may involve:
Hydroxylation: Introduction of the hydroxy group to the phenyl ring using reagents like hydroxylamine or hydrogen peroxide under acidic or basic conditions.
Formation of Pentanor Structure: This involves cyclization reactions, often using catalysts like palladium or platinum complexes to facilitate the formation of the desired ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the hydroxy group can yield phenolic derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include oxidized quinones, reduced phenols, and various substituted phenyl derivatives, each with distinct chemical and biological properties.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its role in modulating biological pathways, particularly those involving Vitamin D receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and bone health-promoting properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals, as well as in the formulation of dietary supplements.
作用機序
The mechanism of action of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 involves its interaction with Vitamin D receptors (VDRs). Upon binding to VDRs, it modulates the expression of various genes involved in calcium homeostasis, immune response, and cell proliferation. The hydroxyphenyl group enhances its binding affinity and specificity, leading to potent biological effects.
類似化合物との比較
Similar Compounds
22-(4-Hydroxyphenyl)-Vitamin D3: Similar structure but lacks the pentanor modification.
25-Hydroxyvitamin D3: A naturally occurring form of Vitamin D3 with hydroxylation at the 25th position.
1,25-Dihydroxyvitamin D3: The active form of Vitamin D3 with hydroxylation at both the 1st and 25th positions.
Uniqueness
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the hydroxyphenyl group and the pentanor structure enhances its stability, receptor binding affinity, and therapeutic potential compared to other Vitamin D3 analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
168408-60-4 |
|---|---|
分子式 |
C₂₈H₃₈O₂ |
分子量 |
406.6 |
同義語 |
4-[(2R)-2-[(1R,3aS,4E,7aR)-Octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]propyl]phenol; _x000B_[1R-[1α(R*),3aβ,4E(1Z,5S*),7aα]]-4-[2-[Octahydro-4-[(5-hydroxy-2-methylenecyclohexylidene)ethylidene]-7a-meth |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






